molecular formula C30H54 B1670506 1,2-Didodecylbenzene CAS No. 39888-70-5

1,2-Didodecylbenzene

Cat. No. B1670506
CAS RN: 39888-70-5
M. Wt: 414.7 g/mol
InChI Key: WJECKFZULSWXPN-UHFFFAOYSA-N
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Patent
US08138355B2

Procedure details

To a 200 ml Schlenk reaction vessel were added under a nitrogen atmosphere 2.7 ml (24.0 mmol) of 1,2-dichlorobenzene, 66 mg (0.12 mmol) of nickel chloride {bis(diphenylphosphino)propane}, and 18 ml of diethyl ether. The whole was cooled to 0° C. and 65 ml (65 mmol) of a diethyl ether solution of n-dodecylmagnesium bromide (manufactured by Sigma-Aldrich, 1.0M) was added dropwise. After 11 hours of the reaction at 35° C., the reaction was stopped by adding 3N hydrochloric acid. The mixture was extracted with diethyl ether and the organic phase was washed with water and a saturated aqueous sodium hydrogen carbonate solution. The phase was dried over calcium chloride and the solvent was concentrated under reduced pressure. The residue was dried under vacuum (20 Pa) at 170° C. to obtain a liquid of 1,2-didodecylbenzene (8.36 g, yield 84%).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Cl.[CH2:9]([Mg]Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].Cl>[Ni](Cl)Cl.C(OCC)C>[CH2:9]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
66 mg
Type
catalyst
Smiles
[Ni](Cl)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 11 hours of the reaction at 35° C.
Duration
11 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The phase was dried over calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum (20 Pa) at 170° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.36 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.